N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves several steps. The primary synthetic route includes the condensation of 2-methyl-3-phenyl-2-propenal with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide under specific reaction conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .
Chemical Reactions Analysis
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can be compared with similar compounds such as:
N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound has a similar structure but contains a furyl group and a benzimidazole moiety.
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound features a methoxyphenyl group and a benzimidazole moiety, making it structurally similar yet distinct.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C17H19N3O/c1-14(11-15-7-4-3-5-8-15)13-18-19-17(21)12-16-9-6-10-20(16)2/h3-11,13H,12H2,1-2H3,(H,19,21)/b14-11+,18-13+ |
InChI Key |
XHPTXSLPPJQCFM-AZSRAVPMSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CC2=CC=CN2C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=CN2C |
Origin of Product |
United States |
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